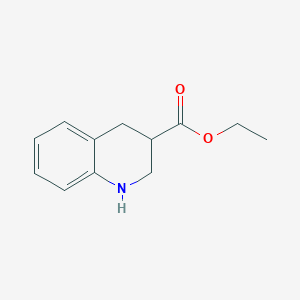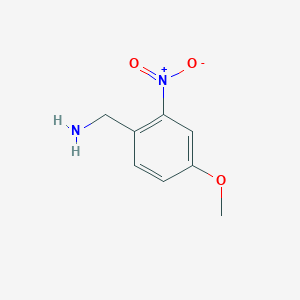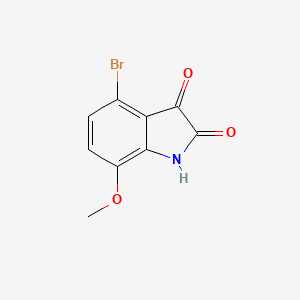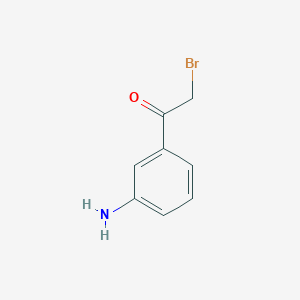
2-Chloro-1-dodecene
Overview
Description
2-Chloro-1-dodecene (2-Cl-1-dodecene) is a chemical compound that is used in various applications such as synthesis, research, and lab experiments. It is a chlorinated alkene with a molecular formula of C12H23Cl and a molecular weight of 204.7 g/mol. 2-Cl-1-dodecene is a colorless liquid with a boiling point of 101°C and a flash point of 34°C. This compound is a useful intermediate for the production of polymers, surfactants, and other products in the chemical industry.
Mechanism of Action
The mechanism of action of 2-Cl-1-dodecene involves the reaction of 1-dodecene and chlorine in the presence of a catalyst. The reaction is exothermic and the reaction rate increases with increasing temperature. The reaction involves the abstraction of a hydrogen atom from 1-dodecene by chlorine, followed by the addition of chlorine to the double bond to form 2-Cl-1-dodecene.
Biochemical and Physiological Effects
2-Cl-1-dodecene is not known to have any significant biochemical or physiological effects. The compound is not toxic and is not known to be an irritant. It is also not known to be a mutagen or a carcinogen.
Advantages and Limitations for Lab Experiments
2-Cl-1-dodecene is a useful intermediate for the synthesis of polymers, surfactants, and other products. The reaction is exothermic and the reaction rate increases with increasing temperature, making it suitable for use in lab experiments. However, the compound is not very stable and can easily decompose at higher temperatures. In addition, the reaction requires the use of a catalyst which can be expensive and difficult to obtain.
Future Directions
Future research on 2-Cl-1-dodecene may focus on improving the synthesis of the compound, as well as exploring its potential applications in the chemical industry. In addition, further research may be conducted to study the reactivity of chlorinated alkene compounds, as well as to explore potential new uses for the compound. Finally, further research may be conducted to explore the potential toxicity of the compound and to develop methods for its safe handling and disposal.
Scientific Research Applications
2-Cl-1-dodecene is used in a variety of scientific research applications. It is used as an intermediate in the synthesis of polymers, surfactants, and other products. It is also used as a model compound for studying the reactivity of chlorinated alkene compounds. In addition, it is used in the synthesis of other compounds such as 2-chloro-1-hexene and 2-chloro-1-octene.
Properties
IUPAC Name |
2-chlorododec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23Cl/c1-3-4-5-6-7-8-9-10-11-12(2)13/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYODEUBDTWIJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20535728 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93342-75-7 | |
| Record name | 2-Chlorododec-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20535728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


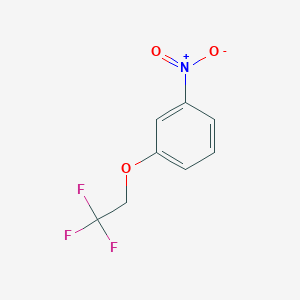
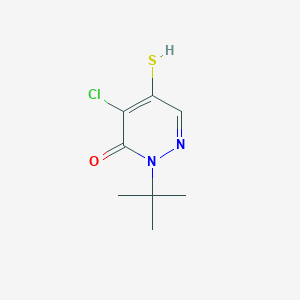
![N'-{3-Acetyl-4-[(oxiran-2-yl)methoxy]phenyl}-N,N-diethylurea](/img/structure/B1610560.png)
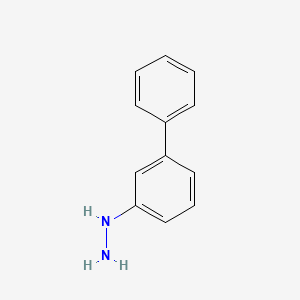
![({4-[Bis(2-hydroxyethyl)amino]phenyl}methylidene)propanedinitrile](/img/structure/B1610565.png)

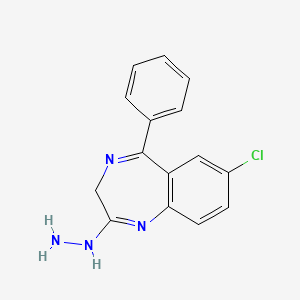
![4-Hydroxythieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1610569.png)
